molecular formula C18H22ClN3O3S B1674763 Lergotrile mesylate CAS No. 51473-23-5

Lergotrile mesylate

Numéro de catalogue: B1674763
Numéro CAS: 51473-23-5
Poids moléculaire: 395.9 g/mol
Clé InChI: WXHDJVDIJQDJMK-AYJWUPBJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse du méthylate de lergotrile implique plusieurs étapes, à partir des alcaloïdes de l’ergot. Les étapes clés comprennent :

Analyse Des Réactions Chimiques

Le méthylate de lergotrile subit diverses réactions chimiques, notamment :

4. Applications de la recherche scientifique

Le méthylate de lergotrile a été largement étudié pour ses applications dans divers domaines :

Applications De Recherche Scientifique

Medical Applications

Parkinson's Disease Treatment
Lergotrile mesylate has been investigated for its efficacy in treating Parkinson's disease, particularly in patients experiencing progression despite conventional treatments like levodopa and carbidopa. A notable study involving 20 patients reported significant improvements in symptoms such as rigidity, tremor, and bradykinesia when this compound was added to their treatment regimen. The mean daily dose was 52 mg, resulting in a 15% reduction in the levodopa dosage required by patients .

Hyperprolactinemia Management
Research indicates that this compound effectively lowers prolactin levels in patients with hyperprolactinemia. A study demonstrated that this compound could normalize prolactin secretion patterns in patients with Parkinson's disease undergoing treatment with other dopamine agonists .

Biological Research

Dopamine Receptor Studies
this compound serves as a valuable tool for studying dopamine receptor functions. Its ability to activate dopamine receptors provides insights into the regulatory mechanisms of hormone secretion and the physiological roles of these receptors.

Hormonal Regulation
The compound has been linked to the modulation of growth hormone and prolactin secretion, contributing to a better understanding of endocrine system dynamics .

Chemical Research

Chemical Behavior Studies
As an ergot derivative, this compound is utilized to explore the chemical behavior of similar compounds. Its unique chemical structure allows researchers to study interactions with biological systems, providing a model for developing new therapeutic agents.

Case Studies

Case Study 1: Parkinson's Disease
A clinical trial assessed the impact of adding this compound to the treatment regimen of patients with Parkinson's disease who were not responding adequately to levodopa therapy. The trial showed significant reductions in motor symptoms and improved quality of life measures after six months of treatment with this compound .

Case Study 2: Hyperprolactinemia
In another study focusing on hyperprolactinemia, patients treated with this compound exhibited normalized prolactin levels, demonstrating its effectiveness as a therapeutic agent for managing hormonal imbalances associated with this condition .

Mécanisme D'action

Le méthylate de lergotrile exerce ses effets principalement par son action d’agoniste de la dopamine. Il se lie aux récepteurs de la dopamine, imitant l’action de la dopamine et conduisant à divers effets physiologiques. La capacité du composé à abaisser les niveaux de prolactine est due à son inhibition de la sécrétion de prolactine par l’hypophyse . De plus, il affecte la pression artérielle en modulant le tonus vasculaire par l’activation des récepteurs de la dopamine .

Activité Biologique

Lergotrile mesylate, an ergot alkaloid derivative, is primarily recognized for its role as a dopamine agonist in the treatment of Parkinson's disease and other conditions associated with dopamine deficiency. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical efficacy, and potential side effects based on diverse research studies.

Pharmacological Profile

This compound exhibits a complex pharmacological profile characterized by its agonistic activity on dopamine receptors. It has been shown to effectively reduce symptoms associated with Parkinson's disease, particularly in patients who have experienced disease progression despite ongoing treatment with levodopa and carbidopa.

Key Findings from Clinical Studies

  • Efficacy in Parkinson's Disease :
    • A clinical trial involving 20 patients demonstrated that the addition of this compound to an existing regimen of levodopa and carbidopa resulted in significant improvements in motor symptoms. Specifically, there was a marked reduction in rigidity, tremor, bradykinesia, and gait disturbances (P < 0.01) over a six-month period .
    • The mean daily dose of lergotrile was 52 mg, which allowed for a 15% reduction in the mean daily dose of levodopa .
  • Hormonal Effects :
    • This compound has been shown to influence serum levels of various hormones. In a study involving normal males, administration of 2 mg lergotrile resulted in decreased prolactin (PRL) levels and increased growth hormone (GH) peaks . This suggests its potential utility in conditions like acromegaly where GH secretion is dysregulated.
  • Comparative Studies :
    • In comparative studies against other dopamine agonists like bromocriptine, lergotrile demonstrated an earlier onset and shorter duration of action regarding PRL suppression . This property may make it advantageous for certain clinical applications.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • Case Study 1 : A patient with advanced Parkinson's disease exhibited significant improvement in motor functions after introducing this compound into their treatment plan. The patient reported decreased involuntary movements and improved overall quality of life.
  • Case Study 2 : In another instance involving patients with hyperprolactinemia, lergotrile effectively reduced PRL levels while maintaining stable GH levels, indicating its dual action on different hormonal pathways .

Side Effects and Considerations

While this compound is generally well-tolerated, some side effects have been observed:

  • Increased incidence of mental changes and orthostatic hypotension were noted following treatment .
  • Elevations in serum transaminase levels were documented in some patients, necessitating careful monitoring during therapy .

Summary Table of Clinical Findings

Study/TrialSample SizeTreatment DurationKey Findings
206 monthsSignificant reduction in motor symptoms
6Not specifiedDecreased PRL and increased GH levels
206 monthsReduction in levodopa dosage by 15%

Propriétés

Numéro CAS

51473-23-5

Formule moléculaire

C18H22ClN3O3S

Poids moléculaire

395.9 g/mol

Nom IUPAC

2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile;methanesulfonic acid

InChI

InChI=1S/C17H18ClN3.CH4O3S/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14;1-5(2,3)4/h2-4,10,12,15,20H,5,7-9H2,1H3;1H3,(H,2,3,4)/t10-,12-,15-;/m1./s1

Clé InChI

WXHDJVDIJQDJMK-AYJWUPBJSA-N

SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O

SMILES isomérique

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O

SMILES canonique

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O

Apparence

Solid powder

Key on ui other cas no.

51473-23-5

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Lergotrile mesylate;  LY 83636;  LY-83636;  LY83636;  83636; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lergotrile mesylate
Reactant of Route 2
Reactant of Route 2
Lergotrile mesylate
Reactant of Route 3
Lergotrile mesylate
Reactant of Route 4
Lergotrile mesylate
Reactant of Route 5
Lergotrile mesylate
Reactant of Route 6
Lergotrile mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.